1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as PMK glycidate, is a chemical compound that is commonly used in the synthesis of MDMA (3,4-methylenedioxymethamphetamine) and other related substances. The compound is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. Due to its use in the production of illegal drugs, PMK glycidate has received significant attention from law enforcement agencies and regulatory bodies around the world.
Scientific Research Applications
Synthesis and Biological Applications
Pyrazole Chalcones Synthesis and Evaluation : The compound has been used in the synthesis of a novel series of pyrazole chalcones, showing anti-inflammatory, antioxidant, and antimicrobial activities. These compounds demonstrate potential for future drug discovery due to their promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities at various concentrations (Bandgar et al., 2009).
Degradation Mechanisms in Lignin Substructure : It was involved in studies on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by the laccase of Coriolus versicolor. These studies help in understanding the biochemical degradation processes of lignin, a major component in the cell walls of plants (Kawai et al., 1988).
Chalcone Derivatives for Anti-inflammatory Agents : Used in the synthesis of chalcone derivatives for potential anti-inflammatory applications. This involves the reaction of the compound with other chemical entities to produce derivatives evaluated for their anti-inflammatory activity (Rehman et al., 2022).
Material Science and Organic Chemistry
Baeyer-Villiger Oxidation Studies : A study investigated the use of the compound in Baeyer–Villiger oxidation and aromatic ring hydroxylation, highlighting its role in organic synthesis and material science. This research contributes to the understanding of organic peracid oxidation mechanisms (Gambarotti & Bjørsvik, 2015).
Synthesis of Ferrocenyl Dioxolane Complex : The compound was used in the synthesis of a bis-ferrocenyl 1,3-dioxolane complex, which has implications in the field of organometallic chemistry (Ahumada et al., 2013).
Polymerization and Thermal Degradation Studies : Involved in the polymerization and characterization of specific polymers, offering insights into the field of polymer science and stability (Coskun et al., 1998).
Properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-10-4-3-5-11(16-2)13(10)9(14)8-12-17-6-7-18-12/h3-5,12H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNILDWWEOTKHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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